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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol

CAS No.: 4769-73-7

Cat. No.: B1266388

Get Quote

Executive Summary & Molecule Profile[2][3]
1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a chlorohydrin intermediate, structurally

significant as the precursor to Phenyl Glycidyl Ether (PGE) and the muscle relaxant

Chlorphenesin.[1][2] Unlike stable drug candidates, this molecule possesses a reactive alkyl

chloride tail adjacent to a secondary alcohol.[2]

Critical Screening Directive: The primary challenge in screening this molecule is distinguishing

between the bioactivity of the parent chlorohydrin and its spontaneous degradation product, the

epoxide (PGE).[3] Under physiological pH (7.4), halohydrins can undergo intramolecular

cyclization to form epoxides, which are potent alkylating agents and known mutagens.

Therefore, this guide prioritizes a "Safety-First" screening architecture. We must validate

chemical stability before assessing pharmacological efficacy (antifungal or neuromuscular).[1]

[2]
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Property Specification

Molecular Formula C₉H₁₁ClO₂

Molecular Weight 186.64 g/mol

Key Moiety
Phenoxy ether + Chlorohydrin (Alkyl

chloride/Alcohol)

Structural Analogs
Chlorphenesin (Muscle Relaxant), Guaifenesin

(Expectorant)

Primary Risk Intramolecular Cyclization (Epoxide formation)

Phase I: Chemical Integrity & Stability Profiling
Before any biological assay, you must define the "Bio-Relevant Stability Window."[3]

The chlorohydrin moiety is pH-sensitive.[1][2] In basic or neutral buffers (like PBS at pH 7.4),

the hydroxyl group can deprotonate, attacking the adjacent carbon to displace chloride, forming

Phenyl Glycidyl Ether (PGE).[3] PGE is a known sensitizer and mutagen.[1][2][4]

Protocol 1.1: pH-Dependent Hydrolysis & Cyclization
Assay
Objective: Determine the half-life (

) of the molecule in assay media to ensure you are screening the drug, not the impurity.[1]

Preparation: Dissolve 1-Chloro-3-phenoxypropan-2-ol in DMSO (Stock 100 mM).

Incubation: Dilute to 100 µM in three buffers:

Acetate Buffer (pH 5.0)[1][2]

PBS (pH 7.4)[1][2]

Tris-HCl (pH 8.0)[1][2]

Sampling: Aliquot at
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. Quench immediately with acidic acetonitrile.[1][2]

Analysis: RP-HPLC (C18 Column).

Mobile Phase: Water/Acetonitrile (Gradient).[1][2]

Detection: UV at 220 nm and 270 nm (Phenoxy absorption).[1][2]

Marker: Co-inject Phenyl Glycidyl Ether standard to identify the cyclization peak.[2]

Expert Insight: If

conversion to epoxide occurs within the assay timeframe (e.g., 2 hours), you must adjust your
screening buffer to a slightly acidic pH (pH 6.5) or use a biological buffer with lower
nucleophilicity (e.g., HEPES) to prevent artifacts.[1][2]

Phase II: Toxicology & Safety (The "Gatekeeper"
Step)
Due to the alkylating potential of the chloropropyl group, genotoxicity is the go/no-go gate.

Protocol 2.1: Bacterial Reverse Mutation Assay (Ames
Test)
Rationale: Halohydrins and their epoxide metabolites are electrophilic.[1][2][5][6] They can bind

DNA.[1][2] Method: OECD 471 Standard.[1][2]

Strains:S. typhimurium TA100 and TA1535 (sensitive to base-pair substitution).[1][2]

Metabolic Activation: ± S9 Rat Liver Fraction (to simulate hepatic metabolism).

Success Criteria: A negative result (Revertant colonies < 2x control) allows progression to

efficacy screening. A positive result classifies the molecule as a mutagenic impurity, halting

drug development but validating it as a reactive probe.

Protocol 2.2: Direct Peptide Reactivity Assay (DPRA)
Rationale: To predict skin sensitization potential without animal testing.[1][2] The chlorohydrin

may haptenize proteins.[2]
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Incubation: Incubate test compound with synthetic peptides containing Cysteine or Lysine for

24h.

Analysis: Measure peptide depletion via HPLC-UV.

Interpretation: High depletion (>13.8%) indicates high reactivity and sensitization risk

(covalent binding).[1][2]

Phase III: Pharmacological Efficacy Screening
Assuming the molecule passes safety gates, screen for two primary phenotypes based on

structural homology.

Workflow Diagram: The Screening Cascade

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-_2-hydroxyethoxy_propan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-3-methoxypropan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266388?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Chloro-3-phenoxypropan-2-ol
(Candidate)

Phase I: Stability (HPLC)
Check for Epoxide Formation

Phase II: Tox Gate
(Ames Test + DPRA)

Stable at pH 7.4

STOP: Mutagenic/Unstable

Rapid Cyclization

Select Screening Path

Non-Mutagenic Mutagenic

Path A: Neuromuscular
(Muscle Relaxant)

Path B: Antimicrobial
(Preservative/Antifungal)

Ca2+ Flux Assay
(Neuronal Cells)

MIC Determination
(C. albicans / S. aureus)

Click to download full resolution via product page

Caption: Decision tree prioritizing chemical stability and genotoxicity before efficacy.

Protocol 3.1: Neuromuscular Activity (Calcium Flux)
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Target: Voltage-Gated Calcium Channels (VGCC) or GABA-A modulation (Mephenesin-like

mechanism).[1][2] Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical

Neurons.[1][2]

Dye Loading: Load cells with Fluo-4 AM (Calcium indicator) for 45 mins.

Pre-treatment: Incubate cells with 1-Chloro-3-phenoxypropan-2-ol (0.1 – 100 µM) for 10

mins.

Stimulation: Depolarize neurons using KCl (60 mM) or stimulate with Glutamate.[1][2]

Readout: Kinetic fluorescence measurement (Ex 494 / Em 516) on a FLIPR or plate reader.

Hit Definition: Dose-dependent reduction in peak Ca²⁺ influx compared to vehicle control.[1]

[2]

Protocol 3.2: Antifungal/Preservative Efficacy (MIC)
Target: Membrane disruption (Phenoxyethanol-like mechanism).[1][2] Organisms:Candida

albicans (ATCC 10231), Aspergillus brasiliensis.[1][2][3]

Format: 96-well microdilution in Sabouraud Dextrose Broth.

Dosing: Serial dilution from 1000 µg/mL down to 1.9 µg/mL.

Controls:

Positive: Chlorphenesin (known antifungal).[1][2]

Negative: 1% DMSO.[1][2]

Incubation: 48 hours at 25°C (fungi) or 35°C (yeast).

Readout: Visual turbidity or OD600.

Data Interpretation & Troubleshooting
Mechanism of Instability (Visualization)
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The following diagram illustrates the critical "False Positive" generator: the formation of the

epoxide.

1-Chloro-3-phenoxypropan-2-ol
(Chlorohydrin)

Deprotonated
Alkoxide

pH > 7.4
(Base)

Phenyl Glycidyl Ether
(Epoxide - TOXIC)

-Cl (Cyclization)

+HCl
(Acidic Hydrolysis)

Click to download full resolution via product page

Caption: The pH-dependent equilibrium. Screening at high pH generates the toxic epoxide.

Troubleshooting Table
Observation Root Cause Corrective Action

High toxicity in all cell lines
Non-specific alkylation by

epoxide impurity.[1][2]

Lower assay pH to 6.8;

Quantify PGE impurity by

HPLC.

Precipitation in media
Low solubility of phenoxy

lipophile.[1][2]

Limit DMSO to 0.5%; Use BSA

as a carrier protein.[1][2]

Variable MIC results Volatility or degradation.[1][2]

Seal plates tightly; measure

concentration post-incubation.

[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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